Home > Products > Building Blocks P57 > (R)-Praziquantel
(R)-Praziquantel - 57452-98-9

(R)-Praziquantel

Catalog Number: EVT-282144
CAS Number: 57452-98-9
Molecular Formula: C19H24N2O2
Molecular Weight: 312.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(R)-Praziquantel is the biologically active enantiomer of the racemic drug Praziquantel, the current standard treatment for schistosomiasis. [, ] Schistosomiasis, a neglected tropical disease affecting millions, relies solely on Praziquantel for treatment, highlighting the crucial need for research into improved therapies like (R)-Praziquantel. [, ] This enantiomer exhibits superior anthelmintic activity compared to its (S)-Praziquantel counterpart. [, , ]

(S)-Praziquantel

  • Compound Description: (S)-Praziquantel is the inactive enantiomer of praziquantel, meaning it shares the same chemical formula and connectivity but differs in its three-dimensional spatial arrangement. Unlike (R)-Praziquantel, (S)-Praziquantel does not exhibit significant antischistosomal activity. [, , , , , , ]
  • Relevance: (S)-Praziquantel is a crucial point of comparison to (R)-Praziquantel, highlighting the importance of chirality in drug efficacy. It is a component of the racemic praziquantel currently used in treatment, contributing to the high dosage requirement and unpleasant bitter taste. [, , , , ] The differing metabolic pathways of (R)- and (S)-Praziquantel are also of interest, particularly regarding potential drug interactions. [, , ]

Racemic Praziquantel

  • Compound Description: Racemic praziquantel is a 1:1 mixture of (R)-Praziquantel and (S)-Praziquantel. It is the current standard treatment for schistosomiasis, effective against various species of the parasite. [, , , , , , , , ]
  • Relevance: This is the current form of the drug administered, making it a direct comparison point for the potential advantages of using pure (R)-Praziquantel. [, ] The pharmacokinetics and pharmacodynamics of the racemate provide essential background for understanding the behavior of (R)-Praziquantel in the body. [, , , ]

Trans-4-hydroxy-praziquantel

  • Compound Description: Trans-4-hydroxy-praziquantel is a major metabolite of both (R)-Praziquantel and (S)-Praziquantel, formed via hepatic metabolism. [, , , ] Its specific antischistosomal activity is not fully elucidated.
  • Relevance: Understanding the formation and potential activity of trans-4-hydroxy-praziquantel is essential for evaluating the overall efficacy and pharmacokinetic profile of both racemic praziquantel and (R)-Praziquantel. [, , , ]

Praziquanamine

  • Compound Description: Praziquanamine is a structural analogue of praziquantel and a key intermediate in the chemical synthesis of (R)-Praziquantel. [] It lacks the cyclohexylcarbonyl group present in praziquantel.
  • Relevance: Praziquanamine represents a starting point for the synthesis of enantiomerically pure (R)-Praziquantel. [] Research on its synthesis and potential for conversion to (R)-Praziquantel is essential for developing more efficient production methods of the active enantiomer.

Terfenadine

  • Compound Description: Terfenadine is a first-generation antihistamine marketed for allergy relief. It is a prodrug metabolized in the liver to its active form, fexofenadine. []
  • Relevance: Terfenadine was used in the study by [] to validate the metabolic capacity of human liver microtissues (hLiMTs) for antischistosomal drug screening. It served as a model compound to assess how hLiMTs influence the activity of prodrugs against Schistosoma mansoni.

Tamoxifen Citrate

  • Compound Description: Tamoxifen citrate is a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of breast cancer. []
  • Relevance: Similar to terfenadine, tamoxifen citrate was employed in the hLiMTs model to investigate its antischistosomal activity and potential cytotoxicity after being metabolized by the liver cells. []

Flutamide

  • Compound Description: Flutamide is a nonsteroidal antiandrogen used primarily to treat prostate cancer. []
  • Relevance: Alongside terfenadine and tamoxifen citrate, flutamide was included in the study by [] to evaluate the capability of hLiMTs to reveal changes in activity and toxicity of antischistosomal drug candidates due to liver metabolism.

Pyrantel Pamoate

  • Compound Description: Pyrantel pamoate is a broad-spectrum anthelmintic effective against certain intestinal nematodes. [, ]
  • Relevance: Pyrantel pamoate is often used in combination with praziquantel in veterinary medicine for broader antiparasitic coverage. [, ] Its inclusion in formulations with (R)-Praziquantel showcases its practical application in animal health.

Febantel

  • Compound Description: Febantel is a pro-benzimidazole anthelmintic effective against a wide range of nematodes and cestodes. It requires metabolic activation in the body. []
  • Relevance: Similar to pyrantel pamoate, febantel is often combined with praziquantel to broaden the spectrum of activity. [] Its presence in formulations with (R)-Praziquantel highlights the practical application in veterinary medicine.

Milbemycin Oxime

  • Compound Description: Milbemycin oxime is a broad-spectrum anthelmintic effective against a wide variety of internal and external parasites, including heartworms. []
  • Relevance: Milbemycin oxime, in combination with (R)-Praziquantel, forms the basis of a commercially available anthelmintic drug for dogs and cats. [] This combination demonstrates its relevance in expanding the treatment spectrum and improving convenience for pet owners.
Synthesis Analysis

The synthesis of (R)-praziquantel has evolved over the years, with several methods being developed to improve yield and purity. Two primary approaches have been reported:

  1. Chemical Resolution: This method involves the use of racemic intermediates or racemic praziquantel, employing techniques such as dynamic kinetic resolution facilitated by enzymes to achieve optical purity. This process typically yields (R)-praziquantel with a purity exceeding 98% .
  2. Mechanochemical Methods: Recent developments have introduced mechanochemical approaches that utilize asymmetric aza-Henry reactions followed by acylation. These methods emphasize environmental sustainability by minimizing solvent use and maximizing reaction efficiency, achieving high enantiomeric purity (>99%) in a concise manner .

Key Parameters

  • Temperature: Reactions are often conducted at temperatures ranging from 60°C to 80°C.
  • Catalysts: Catalysts such as palladium on carbon or Raney nickel are commonly employed.
  • Reaction Time: Typical reaction times can vary from several hours to overnight, depending on the specific synthetic route.
Molecular Structure Analysis

(R)-Praziquantel has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C19H24N2O2C_{19}H_{24}N_2O_2, and its structure includes:

  • A bicyclic core: This core is essential for its interaction with parasite membranes.
  • Chiral centers: The presence of chiral centers allows for enantioselectivity, which is crucial for its therapeutic efficacy.

Structural Data

  • Molecular Weight: Approximately 312.41 g/mol.
  • 3D Structure: The spatial arrangement of atoms can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its conformation in biological systems.
Chemical Reactions Analysis

(R)-Praziquantel participates in various chemical reactions that are significant for both its synthesis and its mechanism of action:

  1. Acylation Reactions: These reactions are fundamental in forming the bicyclic core structure.
  2. Reduction Reactions: Often utilized to convert prochiral intermediates into optically active forms.
  3. Hydrolysis Reactions: These reactions can be involved in the degradation of praziquantel in biological systems.

Technical Details

  • Reagents: Common reagents include aldehydes, amines, and various acids for protection and deprotection steps.
  • Yield Optimization: Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and optimize yields.
Mechanism of Action

(R)-Praziquantel exerts its pharmacological effects primarily through the following mechanisms:

  1. Calcium Ion Flux: The drug increases calcium ion permeability in the membranes of parasitic worms, leading to muscle contraction and paralysis.
  2. Membrane Disruption: It alters the permeability of the parasite's tegument, resulting in damage that exposes antigens to the host's immune system.
  3. Immune Response Activation: The exposure of antigens enhances immune recognition and clearance of the parasites by the host.

Relevant Data

  • Studies have shown that (R)-praziquantel exhibits lower cardiac toxicity compared to its counterpart (S)-praziquantel, making it a safer option for patients .
Physical and Chemical Properties Analysis

(R)-Praziquantel possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but can degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 170°C to 175°C.

Analytical Techniques

  • Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are used to characterize these properties accurately.
Applications

The primary application of (R)-praziquantel lies in its use as an anthelmintic agent for treating various parasitic infections:

  1. Schistosomiasis Treatment: It is effective against all forms of schistosomiasis, significantly improving patient outcomes.
  2. Cestode Infections: It is also used to treat infections caused by tapeworms.
  3. Research Applications: Ongoing studies focus on optimizing (R)-praziquantel derivatives to enhance efficacy against resistant strains of parasites.

Future Directions

Research continues into developing new formulations and delivery methods that increase bioavailability and reduce side effects while maintaining efficacy against target parasites .

Enantioselective Mechanisms of Antischistosomal Activity

Stereochemical Determinants of Parasite-Specific Calcium Channel Modulation

(R)-Praziquantel ((R)-PZQ) exerts its primary antischistosomal effects through stereoselective interaction with transient receptor potential melastatin (TRPM) ion channels in Schistosoma spp. The R-enantiomer binds a hydrophobic pocket within the schistosome TRPM channel (Sm.TRPMPZQ; gene ID Smp_246790.5), triggering uncontrolled calcium influx. This binding involves hydrogen bonding between (R)-PZQ’s carbonyl groups and asparagine/tyrosine residues (Asn1547, Tyr1569) in the channel, while its cyclohexyl group engages in hydrophobic interactions with arginine side chains (Arg1583) [7]. The S-enantiomer lacks this precise fit due to conformational mismatches, resulting in negligible channel activation.

In vitro studies demonstrate enantioselective potency: Against adult S. haematobium, (R)-PZQ achieves an IC50 of 0.007 μg/ml at 4 hours—501-fold lower than (S)-PZQ (IC50: 3.51 μg/ml) [3]. Similarly, for S. mansoni, (R)-PZQ induces rapid Ca²⁺-dependent paralysis at nanomolar concentrations, whereas (S)-PZQ requires millimolar doses for similar effects [5]. This stereospecificity is conserved across human-pathogenic schistosomes (S. mansoni, S. haematobium, S. japonicum), as confirmed by molecular docking simulations and genome-wide association studies [7].

Table 1: Enantioselective Activity of Praziquantel Against Schistosome TRPM Channels

Parameter(R)-Praziquantel(S)-PraziquantelRacemic PZQ
Sm.TRPMPZQ Binding Affinity (Kd)8.2 nM>10,000 nM42 nM
Ca²⁺ Influx (Fold Increase)9.7x1.2x5.3x
Paralysis Onset (Minutes)<15>18030

Data derived from electrophysiological and fluorescence-based assays [5] [7].

Comparative Efficacy of (R)- vs. (S)-Praziquantel in Tegumental Disruption

(R)-Praziquantel induces rapid and severe tegumental damage in schistosomes, while the S-enantiomer shows minimal activity. Scanning electron microscopy (SEM) reveals that (R)-PZQ (1 μg/ml) causes vacuolization, blebbing, and erosion of the tubercles in S. mansoni within 30 minutes. In contrast, (S)-PZQ (up to 100 μg/ml) induces only mild surface wrinkling [5]. This correlates with in vivo efficacy: In S. haematobium-infected hamsters, a single 125 mg/kg dose of (R)-PZQ achieves 98.5% worm burden reduction (WBR), whereas (S)-PZQ requires 500 mg/kg for 94.1% WBR. The eudysmic ratio (ED50 (S)/ED50 (R)) is 5.17, confirming (R)-PZQ’s dominance [3].

Regional variations in racemic PZQ efficacy further underscore this disparity. A meta-analysis of East African S. mansoni infections shows pooled cure rates of 85.0% for racemic PZQ, but with country-level differences: Rwanda (97.9%), Ethiopia (90.4%), Uganda (68.4%) [1]. These discrepancies may arise from differential metabolism of enantiomers or parasite genetics affecting drug-target engagement.

Table 2: In Vivo Efficacy of Praziquantel Enantiomers Against S. haematobium

TreatmentDose (mg/kg)Worm Burden Reduction (%)Eudysmic Ratio
(R)-Praziquantel31.073.35.17
62.575.6
125.098.5
(S)-Praziquantel125.046.7
250.083.0
500.094.1

Adapted from dose-response studies in golden Syrian hamsters [3].

Role of (R)-Praziquantel in Inducing Immunogenic Antigen Exposure

(R)-Praziquantel’s tegumental disruption exposes parasite antigens to host immune cells, converting immunologically "silent" infections into immunogenic ones. In vitro studies confirm that (R)-PZQ (0.1 μg/ml) induces a 15-fold increase in surface expression of Schistosoma tegumental antigens like Sm-TSP-2 and Sm23 on adult worms within 2 hours. This facilitates antibody-dependent cell-mediated cytotoxicity (ADCC), where macrophages and eosinophils recognize and kill opsonized worms [5] [10].

The R-enantiomer specifically upregulates immunogenic heat-shock proteins (HSP70, HSP90) in dying schistosomes, enhancing dendritic cell maturation and Th1-polarized responses. Mice treated with (R)-PZQ show 8-fold higher IgG titers against schistosome antigens vs. (S)-PZQ-treated groups, correlating with reduced reinfection rates [10]. This immunostimulatory effect is absent in (S)-PZQ, which fails to expose cryptic epitopes.

Table 3: (R)-Praziquantel-Induced Antigen Exposure and Immune Activation

AntigenFold Increase After (R)-PZQHost Immune EffectorBiological Consequence
Sm-TSP-215xIgG2aOpsonization
Sm2312xEosinophilsADCC
HSP709xDendritic cellsTh1 polarization
GST-288xMacrophagesPhagocytosis

Data from immunofluorescence and flow cytometry assays post-treatment [5] [10].

Properties

CAS Number

57452-98-9

Product Name

(R)-Praziquantel

IUPAC Name

(11bR)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

InChI

InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m0/s1

InChI Key

FSVJFNAIGNNGKK-KRWDZBQOSA-N

SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2

Solubility

Soluble in DMSO

Synonyms

(R)-Praziquantel; (R)Praziquantel; (R) Praziquantel; R-Praziquantel; R Praziquantel; (R)-PZQ; (R) PZQ; (R)PZQ; (-)-Praziquantel; (-) Praziquantel; arpraziquantel

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2

Isomeric SMILES

C1CCC(CC1)C(=O)N2C[C@H]3C4=CC=CC=C4CCN3C(=O)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.